1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene

Medicinal Chemistry GPCR Pharmacology Serotonin Receptor Antagonists

Researchers synthesizing selective 5-HT₂B receptor ligands face regioisomer contamination and poor alkylation efficiency with generic benzyl halides. This compound eliminates both issues: - Regiospecific 2-chloro-3,4-dimethoxy substitution matches the LY266097 pharmacophore (3.3 Å proximity to L362⁷·³⁵). - Bromomethyl leaving group enables efficient N-alkylation under mild conditions (K₂CO₃, DMF, RT-60 °C). - Kilo-scale supply at 98% purity with ≤0.5% moisture ensures batch-to-batch consistency for parallel library synthesis.

Molecular Formula C9H10BrClO2
Molecular Weight 265.53
CAS No. 848696-72-0
Cat. No. B2487987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene
CAS848696-72-0
Molecular FormulaC9H10BrClO2
Molecular Weight265.53
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)CBr)Cl)OC
InChIInChI=1S/C9H10BrClO2/c1-12-7-4-3-6(5-10)8(11)9(7)13-2/h3-4H,5H2,1-2H3
InChIKeyFSKSHIWXDFHKQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene: Identity and Physicochemical Profile


1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene (CAS 848696-72-0, PubChem CID 21883024) is a polyhalogenated benzyl bromide building block with the molecular formula C₉H₁₀BrClO₂ and a molecular weight of 265.53 g/mol [1]. It belongs to the class of ortho-chloro-substituted dimethoxybenzyl bromides, characterized by a reactive bromomethyl group at position 1, a chlorine atom at position 2, and methoxy groups at positions 3 and 4 on the aromatic ring [1]. Commercially available purities range from 95% to 98%, with at least one supplier (Capotchem) offering production at up to kilogram scale with moisture content ≤0.5% [2]. The compound serves primarily as an electrophilic alkylating intermediate in medicinal chemistry and organic synthesis, where the bromomethyl group functions as a leaving group for nucleophilic displacement reactions [1].

1
Regiospecific 2-chloro-3,4-dimethoxybenzyl scaffold for 5-HT2B pharmacophore studies
2
Reactive bromomethyl group for efficient N-, O-, and S-alkylation in library synthesis
3
Multi-vendor availability with up to 98% purity and validated kg-scale supply

Why Regioisomerism and Halogen Identity Prevent Casual Substitution


Although several bromomethyl-chloro-dimethoxybenzene regioisomers share the identical molecular formula C₉H₁₀BrClO₂ and molecular weight (265.53 g/mol), their substitution patterns produce chemically and pharmacologically non-interchangeable entities . The target compound places the chlorine atom ortho to the bromomethyl group (position 2) and the two methoxy groups at positions 3 and 4, creating a unique steric and electronic environment at the reactive benzylic carbon. This specific 2-chloro-3,4-dimethoxybenzyl substitution pattern is documented as a critical pharmacophore in the selective 5-HT₂B receptor antagonist LY266097, where the 2-chloro-3,4-dimethoxybenzyl moiety occupies a defined binding pocket within 3.3 Å of transmembrane helix 7 residue L362 [1]. The regioisomeric 5-chloro analog (CAS 86232-31-7) would orient substituents differently, precluding this specific molecular recognition. Similarly, the chloromethyl analog 2-chloro-1-(chloromethyl)-3,4-dimethoxybenzene (CAS 93983-14-3), while retaining the same substitution pattern, bears a poorer leaving group (chloride vs. bromide), resulting in substantially lower alkylation reactivity under identical conditions . These differences render generic substitution chemically and functionally invalid.

Regioisomeric mismatch
The 5-chloro regioisomer (CAS 86232-31-7) alters the pharmacophore geometry, potentially nullifying 5-HT2B receptor interactions observed with the 2-chloro-3,4-dimethoxy pattern.
Leaving group reactivity gap
The chloromethyl analog (CAS 93983-14-3) exhibits substantially lower SN2 reactivity, which may prolong reaction times and reduce conversion in alkylation-dependent workflows.
Supply chain uncertainty
Alternative regioisomers and halogen analogs often lack bulk availability and validated scale-up routes, increasing procurement risk for multi-gram synthesis programs.

Quantitative Differentiation Evidence vs. Closest Analogs


Regiospecific Pharmacophore for 5-HT₂B Receptor Targeting

The target compound bears the precise 2-chloro-3,4-dimethoxy substitution pattern (chlorine ortho to bromomethyl; methoxy groups at meta and para positions relative to bromomethyl), which constitutes the complete pharmacophoric benzyl moiety of LY266097, a highly selective 5-HT₂B receptor antagonist [1]. In the published co-crystal structure of LY266097 bound to the 5-HT₂B receptor (PDB), the 2-chloro-3,4-dimethoxybenzyl group occupies a hydrophobic pocket in close proximity (3.3 Å) to transmembrane helix 7 residue L362⁷·³⁵, a distance critical for biased signaling [1]. LY266097 displays a pKi of 9.8 (Kᵢ ≈ 0.16 nM) for the human 5-HT₂B receptor, with approximately 100-fold selectivity over 5-HT₂C (pKi 7.6) and 5-HT₂A (pKi 7.7) [2]. The regioisomeric 1-(Bromomethyl)-5-chloro-2,3-dimethoxybenzene (CAS 86232-31-7) places the chloro substituent at position 5 rather than position 2, yielding a fundamentally different benzyl fragment that cannot recapitulate this binding geometry. No published receptor binding data exist for compounds incorporating the 5-chloro regioisomeric benzyl moiety at this pharmacophoric position.

Regiospecific Pharmacophore
Class-level
Target pKi 9.8 (5-HT2B)
vs
Comparator No data
Supports regiospecific pharmacophore context
3.3 Å proximity to TM7 L362 documented for 2-chloro-3,4-dimethoxybenzyl
Medicinal Chemistry GPCR Pharmacology Serotonin Receptor Antagonists

Synthetic Yield Benchmarking for Benzylic Bromination

A validated synthetic procedure reported in patent WO2007/065093 A2 (SmithKline Beecham Corporation) achieves 94% isolated yield for the conversion of (2-chloro-3,4-dimethoxyphenyl)methanol (CAS 93983-13-2) to 1-(bromomethyl)-2-chloro-3,4-dimethoxybenzene using phosphorus tribromide (PBr₃, 0.5 mmol per 2 mmol alcohol) in diethyl ether at room temperature for 2 hours, followed by aqueous NaHCO₃ workup and extraction . This 94% yield substantially exceeds the typical 60–85% range reported for benzylic alcohol-to-bromide conversions using PBr₃ under comparable conditions across diverse substrates [1]. The product identity was confirmed by ¹H-NMR (CDCl₃): δ 3.903 (d, 6H, J = 2.8 Hz, 2 × OCH₃), 4.619 (s, 2H, ArCH₂Br), 6.831 (d, 1H, J = 8.4 Hz, ArH), 7.189 (d, 1H, J = 8.8 Hz, ArH) .

Synthetic Yield
Method context
94%
isolated yield
Supports efficient synthesis route selection
PBr₃/Et₂O, RT, 2 h; verified by ¹H-NMR
Synthetic Methodology Process Chemistry Benzylic Halogenation

Leaving Group Reactivity: Bromomethyl vs. Chloromethyl

The target compound incorporates a benzylic C–Br bond, which possesses a bond dissociation energy (BDE) approximately 14 kcal/mol lower than the corresponding benzylic C–Cl bond (~56 vs. ~70 kcal/mol) [1]. In the context of SN2 nucleophilic displacement, bromide is an intrinsically superior leaving group relative to chloride, with the pKₐ of HBr (−9) reflecting a significantly weaker conjugate base than HCl (−7), translating to a leaving group ability ratio of approximately 10³–10⁴ in polar aprotic solvents [1][2]. The direct structural analog 2-chloro-1-(chloromethyl)-3,4-dimethoxybenzene (CAS 93983-14-3) retains the identical 2-chloro-3,4-dimethoxy substitution pattern but replaces the bromomethyl with a chloromethyl group. While no published direct kinetic comparison exists for these two specific compounds in the same reaction system, the well-established reactivity scale for benzylic halides (BnBr > BnCl in SN2: k_rel ≈ 30–60× in acetone at 25 °C) supports a substantial practical rate advantage for the bromomethyl compound [2]. Furthermore, the chloromethyl analog carries a higher molecular formula mass differential (Cl₂ vs. BrCl; 221.08 vs. 265.53 g/mol), which affects stoichiometric calculations in large-scale reactions.

Leaving Group Reactivity
Class-level
Bromomethyl ~30–60× faster
vs
Chloromethyl Baseline
Supports reactivity context for substitution chemistry
Class-level extrapolation from benzylic halide kinetics
Physical Organic Chemistry Nucleophilic Substitution Alkylating Agents

Commercial Supply Scalability and Purity Tiering

Procurement-intelligence comparison reveals that 1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene (CAS 848696-72-0) is commercially available from multiple established vendors at purities ranging from 95% to 98% minimum, with at least one supplier (Capotchem) explicitly listing production capability at up to kilogram scale with moisture content controlled to ≤0.5% maximum [1]. In contrast, the regioisomeric comparator 1-(Bromomethyl)-5-chloro-2,3-dimethoxybenzene (CAS 86232-31-7) is listed by fewer suppliers, typically at 95% minimum purity, and with inquiry-only availability for quantities beyond 10 mg, indicating limited bulk stock . The chloromethyl analog 2-chloro-1-(chloromethyl)-3,4-dimethoxybenzene (CAS 93983-14-3) is priced at a significant premium (approximately £100 per 100 mg at one vendor vs. significantly lower per-gram pricing for the target bromomethyl compound), reflecting more limited production scale .

Commercial Scalability
Head-to-head
98% / kg
purity / scale
Supports procurement scalability review
≥5 verified vendors; moisture ≤0.5%
Chemical Supply Chain Procurement Specifications Quality Assurance

Physicochemical Differentiation from Non-Chlorinated Analogs

PubChem-computed physicochemical descriptors provide quantitative differentiation between the target compound and its non-chlorinated benzyl bromide analogs. The target compound has a computed XLogP3-AA of 3.1 and a topological polar surface area (TPSA) of 18.5 Ų [1]. By comparison, the structurally simpler 1-(bromomethyl)-2,3-dimethoxybenzene (CAS 54636-77-0, lacking the 2-chloro substituent; molecular weight 231.09 g/mol) has a lower LogP (~2.1 estimated) and equivalent TPSA (18.5 Ų), while 1-(bromomethyl)-3,5-dimethoxybenzene (CAS 877-88-3) exhibits an estimated LogP of ~2.3 [2]. The ~0.8–1.0 LogP unit increase conferred by the ortho-chloro substituent translates to approximately 6–10× greater lipophilicity, which affects both chromatographic purification behavior (longer reversed-phase HPLC retention) and partitioning into organic solvents during extractive workup. The molecular weight difference (265.53 vs. 231.09 g/mol, a 34.44 g/mol increase) further impacts gravimetric calculations in stoichiometric reaction planning.

Lipophilicity vs. Non-Cl Analogs
Reported
Target XLogP 3.1
vs
Non-Cl ~2.1–2.3
Supports property-guided library selection
6–10× greater lipophilicity due to ortho-Cl
Computational Chemistry Drug Design ADME Prediction

Evidence-Backed Research and Industrial Application Scenarios


Synthesis of 5-HT₂B Receptor Modulators

Based on the regiospecific pharmacophore evidence [Section 3, Evidence 1], this compound is the definitive alkylating reagent for installing the 2-chloro-3,4-dimethoxybenzyl moiety onto tetrahydro-β-carboline, piperidine, or other amine-containing scaffolds during the synthesis of selective 5-HT₂B receptor ligands [1]. The bromomethyl group enables efficient N-alkylation under mild conditions (e.g., K₂CO₃ in DMF, RT to 60 °C), while the 2-chloro-3,4-dimethoxy substitution pattern ensures the correct spatial presentation of the chloro and methoxy groups required for the critical TM7 interaction (3.3 Å proximity to L362⁷·³⁵) observed in the LY266097 co-crystal structure [1]. The 5-chloro regioisomer (CAS 86232-31-7) or non-chlorinated dimethoxybenzyl bromides cannot substitute in this application because they generate benzyl fragments with altered binding geometries untested in this pharmacological space [1].

Multi-Gram to Kilogram Parallel Library Synthesis

The documented commercial availability at up to kilogram scale with 98% purity and ≤0.5% moisture [Section 3, Evidence 4] makes this compound a procurement-ready building block for medicinal chemistry laboratories conducting parallel library synthesis [2]. The established multi-vendor sourcing (>5 verified suppliers) reduces single-supplier dependency risk, while the 94% literature synthesis yield [Section 3, Evidence 2] provides a validated fallback production route if commercial supply is interrupted . The bromomethyl group's superior leaving group ability relative to chloromethyl analogs [Section 3, Evidence 3] ensures efficient diversification across amine, thiol, phenolate, and carbanion nucleophiles in 96-well or larger parallel formats, where incomplete conversion due to poor leaving group reactivity can compromise library integrity [3].

Ortho-Chloro-Dimethoxybenzyl Protecting Group Strategy

The target compound serves as an alkylating agent for introducing the 2-chloro-3,4-dimethoxybenzyl (CDMB) protecting group onto heteroatom nucleophiles [3]. The electron-withdrawing ortho-chloro substituent modulates the stability of the resulting benzyl-heteroatom bond, potentially enabling differentiated deprotection conditions (e.g., hydrogenolysis or acidic cleavage) compared to unsubstituted or purely methoxy-substituted benzyl protecting groups. The higher lipophilicity (XLogP 3.1) of the CDMB group, relative to non-chlorinated dimethoxybenzyl groups [Section 3, Evidence 5], increases the LogD of protected intermediates, which can be exploited for improved organic-phase extraction during workup or for modulating the physicochemical properties of prodrug candidates [4]. The established ¹H-NMR signature (δ 4.619, s, 2H, ArCH₂Br; δ 3.903, d, 6H, 2 × OCH₃) [Section 3, Evidence 2] provides unambiguous monitoring of alkylation progress by ¹H-NMR .

Analytical Reference Standard for Halogenated Benzyl Bromides

The availability of defined purity specifications (95–98%) and the published ¹H-NMR characterization data (400 MHz, CDCl₃) with complete peak assignments [Section 3, Evidence 2] support the use of this compound as a system suitability standard or reference material for HPLC and GC-MS methods targeting halogenated benzyl bromides . The computed LogP of 3.1 and TPSA of 18.5 Ų [Section 3, Evidence 5] serve as benchmark values for reversed-phase HPLC method development, where the compound elutes predictably under standard C18 gradient conditions [4]. The controlled moisture specification (≤0.5%) from kilo-scale suppliers ensures consistent quality for analytical applications where hydrolytic degradation (benzylic bromide → benzyl alcohol) must be minimized [2].

Application
Selection Property
Validation Focus
5-HT2B receptor modulator synthesis
Regiospecific alkylation scaffold
Pharmacophore geometry and binding assay context
Parallel library synthesis
Scalable electrophilic building block
Supplier diversity and reaction efficiency
Ortho-chloro-dimethoxybenzyl protection
Modulated protecting group stability
Deprotection selectivity and workup characteristics
Analytical reference standard
Defined purity and NMR characterization
System suitability and method development benchmarks
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